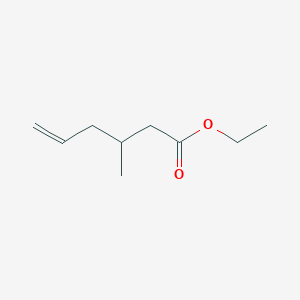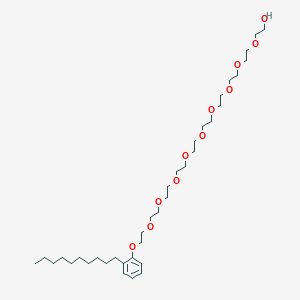
29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL is a complex organic compound characterized by a long polyether chain terminated with a phenoxy group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL typically involves the reaction of 2-decylphenol with a polyether chain precursor. The reaction is usually carried out under controlled conditions to ensure the correct attachment of the polyether chain to the phenoxy group. Common reagents used in this synthesis include strong bases and solvents that facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process often includes steps such as purification and quality control to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the phenoxy group or the polyether chain.
Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups to the phenoxy ring.
Scientific Research Applications
29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems, where its ability to interact with biological membranes is beneficial.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism by which 29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL exerts its effects is primarily related to its surfactant properties. The compound can interact with lipid bilayers and proteins, altering their structure and function. This interaction is facilitated by the polyether chain, which can insert into lipid membranes, and the phenoxy group, which can engage in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol derivatives: These compounds also feature long polyether chains and are used in similar applications.
Nonylphenol ethoxylates: Similar in structure but with different alkyl chain lengths and degrees of ethoxylation.
Uniqueness
29-(2-Decylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-OL is unique due to its specific combination of a decylphenoxy group and a long polyether chain. This structure provides distinct surfactant properties that can be tailored for specific applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
63145-62-0 |
|---|---|
Molecular Formula |
C36H66O11 |
Molecular Weight |
674.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-decylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C36H66O11/c1-2-3-4-5-6-7-8-9-12-35-13-10-11-14-36(35)47-34-33-46-32-31-45-30-29-44-28-27-43-26-25-42-24-23-41-22-21-40-20-19-39-18-17-38-16-15-37/h10-11,13-14,37H,2-9,12,15-34H2,1H3 |
InChI Key |
FOUMRXIKXFGBOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


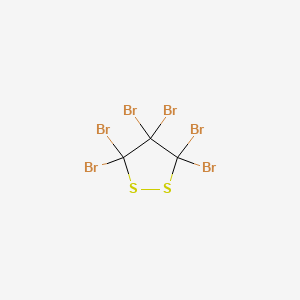
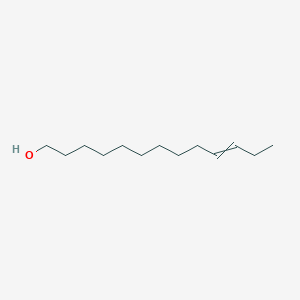
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
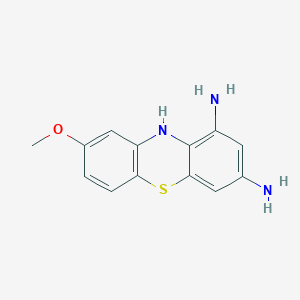

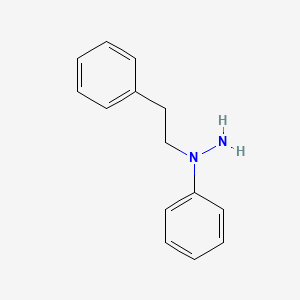
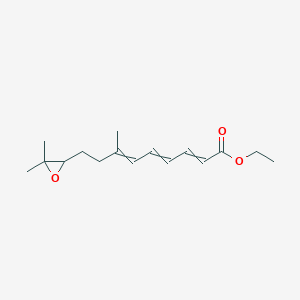
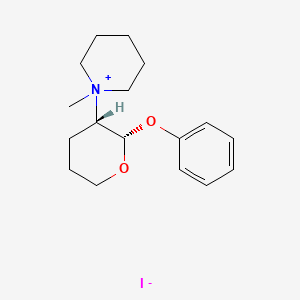
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
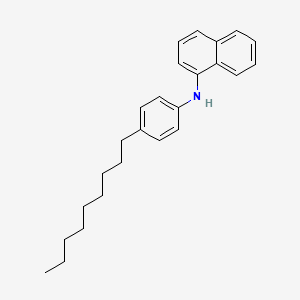
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)

